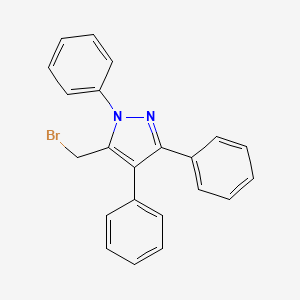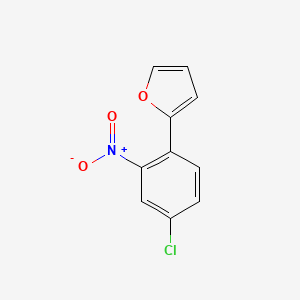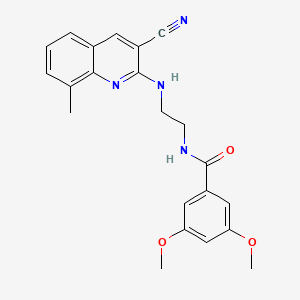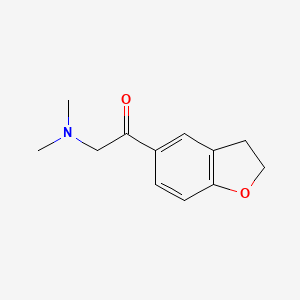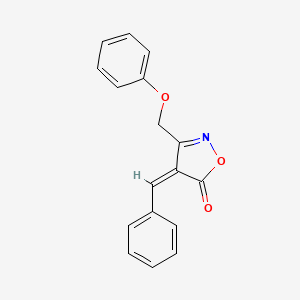
(Z)-4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing one nitrogen and one oxygen atom This compound is characterized by the presence of a benzylidene group and a phenoxymethyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzaldehyde with 3-(phenoxymethyl)isoxazol-5(4H)-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the isoxazole ring.
Reduction: Reduced forms with hydrogenated benzylidene or phenoxymethyl groups.
Substitution: Substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of (Z)-4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one: Lacks the (Z)-configuration, leading to different stereochemistry and potentially different biological activity.
3-(Phenoxymethyl)isoxazol-5(4H)-one: Lacks the benzylidene group, resulting in different chemical reactivity and applications.
4-Benzylidene-3-(methoxymethyl)isoxazol-5(4H)-one:
Uniqueness
(Z)-4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one is unique due to its specific structural features, including the (Z)-configuration, which can influence its reactivity and interactions with biological targets. This configuration may confer distinct advantages in terms of selectivity and potency in various applications.
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(4Z)-4-benzylidene-3-(phenoxymethyl)-1,2-oxazol-5-one |
InChI |
InChI=1S/C17H13NO3/c19-17-15(11-13-7-3-1-4-8-13)16(18-21-17)12-20-14-9-5-2-6-10-14/h1-11H,12H2/b15-11- |
InChI Key |
JMZNZQAFWJEXGF-PTNGSMBKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=NOC2=O)COC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=NOC2=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12896740.png)
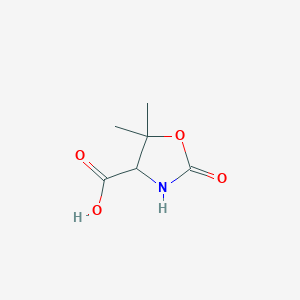
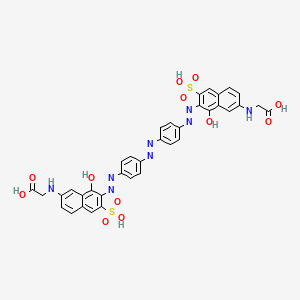
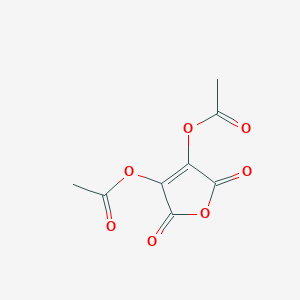
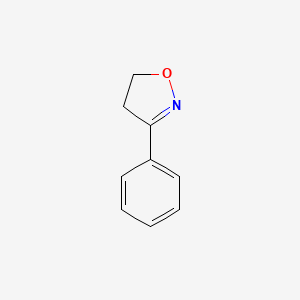
![2,3,7,8-Tetramethyldibenzo[b,d]furan](/img/structure/B12896757.png)
![5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896761.png)
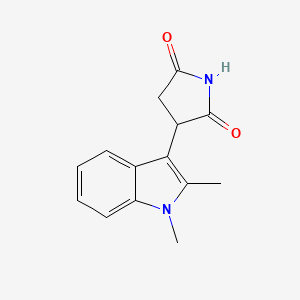
![2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide](/img/structure/B12896779.png)
